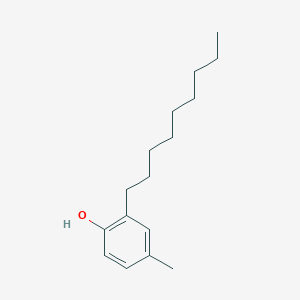
4-methyl-2-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-nonylphenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, specifically a nonylphenol, which is characterized by the presence of a nonyl group attached to the phenol ring. This compound is known for its use in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methyl-2-nonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation Reaction: Phenol reacts with nonene (a nine-carbon alkene) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of phenol, 4-methyl-2-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the phenol and nonene. The use of solid acid catalysts, such as zeolites, is also common to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4-methyl-2-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-methyl-2-nonylphenol has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of phenol, 4-methyl-2-nonyl- involves its interaction with biological systems, particularly its ability to mimic estrogen. This compound can bind to estrogen receptors, disrupting normal hormonal functions. It affects various molecular targets and pathways, including the hypothalamic-pituitary-gonadal axis, leading to altered reproductive and developmental processes.
Comparación Con Compuestos Similares
4-methyl-2-nonylphenol is compared with other alkylphenols such as:
- Phenol, 4-nonyl-
- Phenol, 4-methyl-2-octyl-
- Phenol, 4-methyl-2-decyl-
Uniqueness: this compound is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other alkylphenols results in different solubility, reactivity, and biological effects.
Propiedades
Número CAS |
13207-27-7 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
4-methyl-2-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-13-14(2)11-12-16(15)17/h11-13,17H,3-10H2,1-2H3 |
Clave InChI |
OILMLWAZYNVPMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
SMILES canónico |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
Key on ui other cas no. |
13207-27-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















